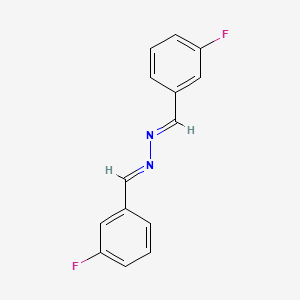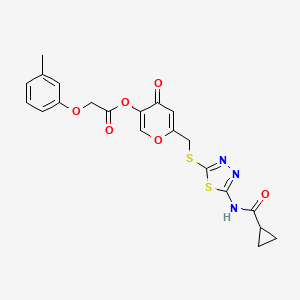
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O prevents the proliferation and survival of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also demonstrated good tissue penetration and distribution in preclinical studies. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been found to be well-tolerated in animal models, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the advantages of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its specificity for BTK, which reduces the risk of off-target effects. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been shown to be effective in overcoming resistance to other BTK inhibitors. However, one limitation of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Future Directions
For FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O include the development of combination therapies with other targeted agents, as well as the exploration of its potential in other cancer and autoimmune disease indications. Further studies are also needed to elucidate the optimal dosing and treatment duration of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, as well as its potential for drug-drug interactions and toxicity in humans.
Conclusion
In conclusion, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its specificity for BTK and good pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action, optimal dosing, and potential toxicity in humans.
Synthesis Methods
The synthesis of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O involves the reaction of 4-bromo-3-fluorobenzonitrile with 2-(4-chlorophenyl) acetonitrile in the presence of potassium carbonate and copper iodide. The resulting intermediate is then reacted with 2-aminopyridine and 1-(3-aminopropyl) piperazine to yield FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O.
Scientific Research Applications
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been extensively studied for its potential therapeutic effects in various cancers and autoimmune diseases. It has been shown to inhibit the growth of B-cell lymphomas, acute myeloid leukemia, and multiple myeloma. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-2-15(19)18-11-9-17(10-12-18)8-7-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVUUXZCURXLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)
![N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2921801.png)



![N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921806.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)
![N-({2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methyl)prop-2-enamide](/img/structure/B2921809.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2921810.png)

![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)